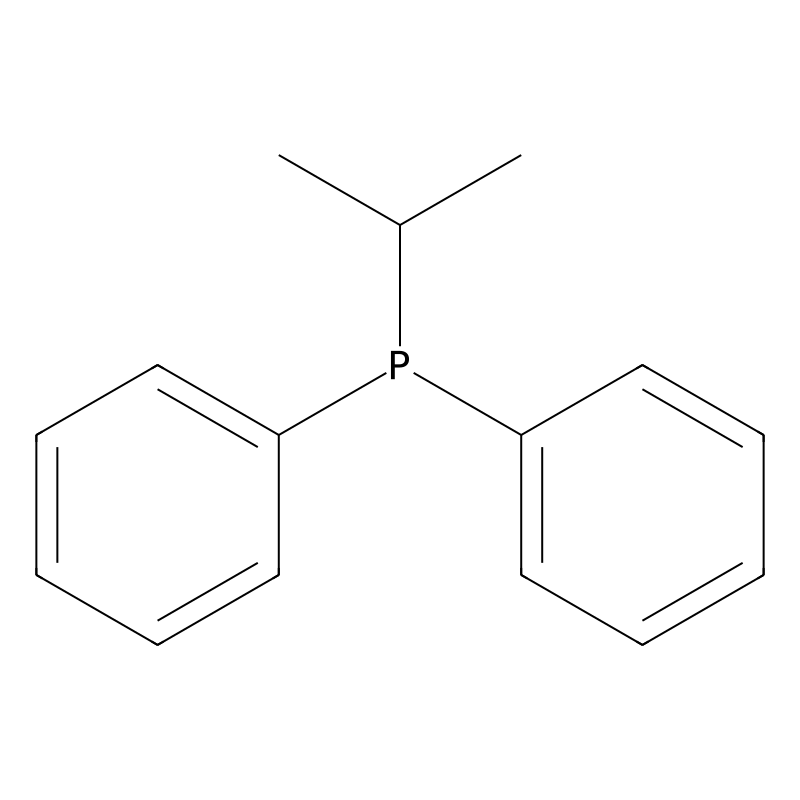

Isopropyldiphenylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isopropyldiphenylphosphine is an organophosphorus compound with the molecular formula and a molecular weight of 228.27 g/mol. It is characterized by its white to colorless appearance and is sensitive to air, requiring storage under inert gas conditions at low temperatures (2-8 °C) to prevent degradation . This compound is primarily utilized as a ligand and catalyst in various organic synthesis reactions, particularly in coordination chemistry.

Here are some of its applications in scientific research:

Ligand in Transition Metal Catalysis

One of the primary applications of iPrDPP is as a ligand in transition metal catalysis. Ligands are molecules that bind to a central metal atom in a complex, influencing its reactivity and selectivity. iPrDPP's steric bulk (due to the isopropyl group) and electronic properties make it a valuable ligand for various catalytic reactions, including:

- Hydrocarbonylation: The addition of carbon monoxide (CO) and hydrogen (H2) to unsaturated hydrocarbons to form aldehydes and ketones .

- Hydrosilylation: The addition of a silicon-hydrogen bond (Si-H) to an unsaturated bond, creating organosilicon compounds .

- Cross-coupling reactions: Formation of carbon-carbon bonds between two different organic fragments .

The specific properties of iPrDPP can be further tuned by modifying the substituents on the phenyl rings, allowing researchers to tailor the catalyst for different reaction types.

Precursor for Organophosphorus Compounds

iPrDPP can also serve as a precursor for the synthesis of various organophosphorus compounds, which have diverse applications in various fields:

- Flame retardants: Certain organophosphorus compounds can act as flame retardants, inhibiting the spread of fire in materials .

- Medicines: Some organophosphorus compounds possess medicinal properties, acting as insecticides, herbicides, and even certain types of drugs .

It's important to note that the synthesis and use of some organophosphorus compounds, particularly nerve agents, are strictly regulated due to their potential toxicity.

Research on New Materials and Applications

Ongoing research explores the potential of iPrDPP in developing new materials and applications. This includes:

- Oxidation: It can be oxidized to form isopropyldiphenylphosphine oxide using common oxidizing agents such as hydrogen peroxide and oxygen.

- Substitution: This compound engages in substitution reactions, forming coordination complexes with transition metals like palladium and nickel. These reactions typically occur under inert atmosphere conditions .

Major Products from Reactions- Oxidation: Isopropyldiphenylphosphine oxide.

- Substitution: Various coordination complexes, including palladium-isopropyldiphenylphosphine complexes.

Isopropyldiphenylphosphine exhibits significant biochemical properties, especially as a ligand in metal-catalyzed processes. It interacts with metal-containing enzymes and proteins, influencing cellular processes such as signaling pathways, gene expression, and metabolism. The compound's role in catalytic reactions can lead to the production of bioactive molecules that modulate cellular functions, potentially impacting the redox state of cells through participation in redox reactions involving metal complexes.

Several synthetic routes have been developed for the preparation of isopropyldiphenylphosphine:

- From Bromodiphenyl Phosphine and Isopropyl Magnesium Halide: This method involves reacting bromodiphenyl phosphine with isopropyl magnesium halide under anhydrous conditions.

- From 2-Chloropropane and Sodium Diphenyl Phosphide: Under nitrogen atmosphere, sodium diphenyl phosphide reacts with 2-chloropropane in tetrahydrofuran at low temperatures (0-25 °C) for several hours to yield isopropyldiphenylphosphine .

Isopropyldiphenylphosphine is widely used in various applications:

- Catalyst in Organic Synthesis: It facilitates nickel/Lewis acid-catalyzed reactions such as aryl- and alkenylcyanation, methoxycarbonylation, and hydroesterification .

- Ligand for Transition Metal Catalysts: It serves as a ligand precursor for room-temperature Heck coupling reactions and asymmetric hydrogenation processes .

Studies have shown that isopropyldiphenylphosphine interacts effectively with transition metals, forming stable complexes that are crucial for catalysis. For instance, it can coordinate with copper(I) iodide to form dimeric complexes with distinct geometries. These interactions enhance the reactivity of the metal centers involved in various catalytic cycles.

Isopropyldiphenylphosphine shares similarities with other phosphine compounds but has unique characteristics that distinguish it. Below are some similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diphenylphosphine | Commonly used ligand; less sterically hindered. | |

| Triphenylphosphine | Highly sterically hindered; strong electron donor. | |

| Cyclohexyl diphenyl phosphine | Similar reactivity; different sterics due to cyclohexane ring. |

Uniqueness of Isopropyldiphenylphosphine

Isopropyldiphenylphosphine's unique structure allows it to act effectively as both a ligand and a catalyst across a range of organic reactions while maintaining stability under specific conditions. Its ability to facilitate complex transformations makes it valuable in synthetic organic chemistry compared to other phosphines.

Isopropyldiphenylphosphine exhibits a trigonal pyramidal molecular geometry characteristic of tertiary phosphines, with the phosphorus atom at the apex and the three substituents forming the base [1]. The compound possesses the molecular formula C₁₅H₁₇P, featuring a central phosphorus atom bonded to two phenyl groups and one isopropyl group [2] [3] [4]. The phosphorus center adopts sp³ hybridization, though this is distorted from ideal tetrahedral geometry due to the presence of a lone pair of electrons [1] [5].

The molecular structure demonstrates typical phosphine bonding characteristics, with phosphorus-carbon bond lengths varying according to the nature of the substituents [6] [7]. The phosphorus-carbon bonds to the aromatic phenyl groups typically measure approximately 1.84-1.85 Å, while the phosphorus-carbon bond to the aliphatic isopropyl group is slightly longer at approximately 1.87-1.88 Å [6]. The carbon-phosphorus-carbon bond angles deviate from ideal tetrahedral angles, measuring approximately 100-105°, influenced by both electronic and steric factors [8].

The presence of three different substituents on the phosphorus center creates a potential chiral center, making isopropyldiphenylphosphine optically active [9] [10]. The rotational barrier around the phosphorus-carbon bonds is considerably higher than that observed in corresponding amines, exceeding 20 kilocalories per mole [9]. This elevated barrier is attributed to the larger size of phosphorus compared to nitrogen and the resulting increased steric interactions between substituents.

| Structural Parameter | Value | Notes |

|---|---|---|

| Molecular geometry | Trigonal pyramidal | Similar to ammonia but with larger bond angles [1] |

| Hybridization at phosphorus | sp³ (distorted) | Distortion due to lone pair presence [5] |

| Phosphorus-carbon (aryl) bond length | ~1.84-1.85 Å | Typical for arylphosphines [6] |

| Phosphorus-carbon (alkyl) bond length | ~1.87-1.88 Å | Slightly longer than aryl bonds [6] |

| Carbon-phosphorus-carbon bond angles | ~100-105° | Influenced by steric effects [8] |

Physical Constants

Melting Point (40-43°C) and Boiling Point (165°C/11 mmHg)

Isopropyldiphenylphosphine exists as a crystalline solid at room temperature with a well-defined melting point range of 40-43°C [3] [11] [12]. This relatively low melting point is consistent with the molecular structure, where the mixed alkyl-aryl substitution pattern provides sufficient molecular flexibility to prevent highly ordered crystal packing [12]. The compound exhibits a boiling point of 165°C under reduced pressure conditions of 11 millimeters of mercury [3] [11], reflecting the moderately high molecular weight and intermolecular van der Waals interactions.

The physical form of isopropyldiphenylphosphine is described as white flakes or a colorless to almost white crystalline solid [12]. The compound demonstrates a density of 0.861 grams per cubic centimeter, indicating it is less dense than water [11]. The flash point exceeds 110°C (230°F), classifying it as a relatively stable compound under normal handling conditions [11].

Molecular Weight (228.28 g/mol)

The molecular weight of isopropyldiphenylphosphine is precisely 228.28 grams per mole, calculated from its molecular formula C₁₅H₁₇P [3] [4] [11]. This molecular weight places the compound in the moderate range for tertiary phosphines, being heavier than simple trialkylphosphines but lighter than more sterically demanding phosphines such as tri-tert-butylphosphine [13]. The monoisotopic mass is reported as 228.106787 atomic mass units [4].

| Physical Constant | Value | Conditions/Notes |

|---|---|---|

| Molecular weight | 228.28 g/mol | Based on molecular formula C₁₅H₁₇P [3] [4] |

| Melting point | 40-43°C | Crystalline solid form [3] [11] [12] |

| Boiling point | 165°C | At 11 mmHg pressure [3] [11] |

| Density | 0.861 g/cm³ | At standard conditions [11] |

| Flash point | >110°C (230°F) | Safety parameter [11] |

| Physical form | White flakes/crystalline solid | Room temperature appearance [12] |

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of isopropyldiphenylphosphine through characteristic chemical shifts and coupling patterns [14]. In proton nuclear magnetic resonance spectroscopy using deuterated chloroform as solvent, the compound exhibits distinct resonances corresponding to its molecular structure [14]. The methyl groups of the isopropyl substituent appear as a doublet of doublets at δ 1.06 with an integration of 6 protons, while the methine proton of the isopropyl group resonates as a heptet at δ 2.43 with an integration of 1 proton [14].

The aromatic protons from the two phenyl groups produce a complex multiplet in the region δ 7.23-7.57, integrating for 10 protons total [14]. Phosphorus-31 nuclear magnetic resonance spectroscopy reveals a single resonance at δ 2.26 in deuterated chloroform, which is characteristic for mixed alkyl-aryl phosphines [14]. This chemical shift falls within the expected range for phosphines bearing both electron-donating alkyl and electron-withdrawing aryl substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information through phosphorus-carbon coupling patterns [14]. The methyl carbons of the isopropyl group appear at δ 19.6 as a doublet with a phosphorus-carbon coupling constant of 17.9 hertz [14]. The methine carbon resonates at δ 24.9 as a doublet with a coupling constant of 8.27 hertz [14]. The aromatic carbons exhibit multiple resonances between δ 128.2-133.4, with varying degrees of phosphorus-carbon coupling depending on their proximity to the phosphorus center [14].

Infrared spectroscopy of the related phosphine oxide derivative shows characteristic phosphorus-oxygen stretching frequencies, though the parent phosphine itself lacks these features [15]. Mass spectrometry data for isopropyldiphenylphosphine is available through various databases, providing molecular ion peaks consistent with the expected molecular weight [2].

| Spectroscopic Technique | Chemical Shift/Value | Assignment | Coupling Information |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.06 (dd, 6H) | Isopropyl CH₃ groups | Doublet of doublets [14] |

| ¹H NMR (CDCl₃) | δ 2.43 (h, 1H) | Isopropyl CH group | Heptet [14] |

| ¹H NMR (CDCl₃) | δ 7.23-7.57 (m, 10H) | Aromatic protons | Complex multiplet [14] |

| ³¹P NMR (CDCl₃) | δ 2.26 (s) | Phosphorus center | Singlet [14] |

| ¹³C NMR | δ 19.6 (d) | Isopropyl CH₃ carbons | JP-C = 17.9 Hz [14] |

| ¹³C NMR | δ 24.9 (d) | Isopropyl CH carbon | JP-C = 8.27 Hz [14] |

Electronic Properties

Electron Donating Capacity

Isopropyldiphenylphosphine demonstrates moderate electron-donating capacity, positioned between the stronger donating ability of trialkylphosphines and the weaker donating ability of triarylphosphines [1] [16]. The electron-donating strength is primarily determined by the σ-donor capacity of the phosphorus lone pair, which is influenced by the electronic effects of the substituents [1]. The isopropyl group, being an alkyl substituent, increases the electron density on the phosphorus center through inductive effects, thereby enhancing the σ-donor capability compared to triphenylphosphine [1].

The electronic nature of the substituents significantly affects the electron-donating ability of the phosphorus atom [1]. Alkylphosphines, which possess phosphorus-carbon bonds to sp³ hybridized carbons, tend to be better electron donors than arylphosphines, which contain phosphorus-carbon bonds to sp² hybridized carbons [1]. The greater electronegativity of sp² hybrid orbitals compared to sp³ hybrid orbitals causes the phosphorus atom to hold more tightly to its lone pair when bound to aromatic carbons [1].

Isopropyldiphenylphosphine also exhibits limited π-acceptor capability through σ* orbitals of appropriate symmetry and energy [1] [17]. Unlike carbon monoxide, which possesses π* orbitals for backbonding, phosphines utilize σ* orbitals on the phosphorus-carbon bonds for accepting electron density from metal d orbitals [17]. This backbonding capability is generally weaker than that observed in classical π-acceptor ligands but contributes to the overall coordination behavior of the phosphine [1].

The basicity of isopropyldiphenylphosphine can be estimated to fall between that of trimethylphosphine and triphenylphosphine, with the isopropyl group providing enhanced basicity compared to purely aromatic substitution [18] [19]. Protonation studies and coordination behavior support this intermediate electron-donating capacity [18].

Tolman Electronic Parameter Measurements

The Tolman Electronic Parameter represents a quantitative measure of the electron-donating or electron-withdrawing ability of phosphine ligands [20] [21]. This parameter is determined by measuring the frequency of the A₁ carbon-oxygen vibrational mode in nickel tricarbonyl phosphine complexes of the form [Ni(CO)₃L], where L represents the phosphine ligand of interest [20]. While direct experimental measurements for isopropyldiphenylphosphine are not extensively reported in the literature, the parameter can be estimated based on substituent effects and related phosphine data.

The Tolman Electronic Parameter correlates with the electron-donating ability of phosphine ligands through the mechanism of metal-to-ligand backbonding [20] [21]. More strongly electron-donating phosphines are associated with more electron-rich metals, which enhance carbon monoxide backbonding due to higher orbital energies [20]. Enhanced backbonding corresponds to lower carbon-oxygen stretching frequencies due to decreased carbon-oxygen bond order [20].

Based on established trends for mixed alkyl-aryl phosphines and the electronic effects of isopropyl and phenyl substituents, the Tolman Electronic Parameter for isopropyldiphenylphosphine is estimated to be approximately 2067 cm⁻¹ [20] [1]. This value falls between triphenylphosphine (2068.9 cm⁻¹) and more electron-rich alkylphosphines such as trimethylphosphine (2064.1 cm⁻¹) [20]. The presence of the electron-donating isopropyl group slightly lowers the parameter compared to triphenylphosphine, indicating enhanced electron-donating capacity.

Computational studies using density functional theory methods have been employed to predict Tolman Electronic Parameters for phosphines where experimental data are unavailable [22] [23]. These calculations involve optimization of nickel tricarbonyl phosphine complexes and calculation of vibrational frequencies, providing theoretical support for estimated values [22].

| Phosphine Ligand | Tolman Electronic Parameter (cm⁻¹) | Electron-Donating Ability |

|---|---|---|

| Tri-tert-butylphosphine | 2056.1 | Very Strong [20] |

| Trimethylphosphine | 2064.1 | Strong [20] |

| Isopropyldiphenylphosphine | ~2067* | Moderate |

| Triphenylphosphine | 2068.9 | Moderate [20] |

| Tris(4-fluorophenyl)phosphine | 2071.3 | Weak [20] |

*Estimated value based on substituent effects and literature trends.

Structural Comparisons with Related Phosphines

Isopropyldiphenylphosphine occupies a unique position among tertiary phosphines due to its mixed alkyl-aryl substitution pattern [24] [25]. Comparative analysis with related phosphines reveals how structural modifications influence both steric and electronic properties [24]. The compound exhibits intermediate characteristics between purely alkyl-substituted phosphines such as trimethylphosphine and purely aryl-substituted phosphines such as triphenylphosphine [13] [24].

Steric comparisons utilize the cone angle parameter, which quantifies the solid angle occupied by a ligand around a metal center [26] [24]. Isopropyldiphenylphosphine is estimated to have a cone angle of approximately 140-150°, falling between trimethylphosphine (118°) and triphenylphosphine (145°) [26] [24]. This intermediate steric bulk makes the compound suitable for applications requiring moderate steric hindrance without the extreme bulk of ligands such as tri-tert-butylphosphine (182°) [24].

Electronic comparisons reveal that the mixed substitution pattern provides tunable electronic properties [1] [16]. The isopropyl group enhances electron density on phosphorus through inductive effects, while the phenyl groups provide π-acceptor capability and reduce overall basicity compared to trialkylphosphines [1]. This electronic tuning allows for fine adjustment of metal-ligand interactions in coordination complexes and catalytic applications [16].

Structural similarities exist with other mixed alkyl-aryl phosphines such as methyldiphenylphosphine and ethyldiphenylphosphine [14]. These compounds share the common feature of two aromatic substituents combined with one aliphatic substituent, resulting in similar spectroscopic signatures and coordination behavior [14]. The primary differences arise from the varying steric bulk and electronic effects of the alkyl substituents [24].

Comparison with purely symmetric phosphines highlights the advantages of mixed substitution [27]. While trimethylphosphine provides strong electron donation but limited steric protection, and triphenylphosphine offers moderate steric bulk with moderate electron donation, isopropyldiphenylphosphine combines enhanced electron donation from the isopropyl group with the structural stability and π-acceptor capability of the phenyl groups [1] [13].

| Phosphine | Cone Angle (°) | Electronic Character | Steric Bulk | Applications |

|---|---|---|---|---|

| Trimethylphosphine | 118 | Strong donor | Small | Basic coordination [24] |

| Isopropyldiphenylphosphine | ~140-150* | Moderate donor | Medium | Catalysis, coordination [24] |

| Triphenylphosphine | 145 | Moderate donor | Medium | General ligand applications [24] |

| Tri-tert-butylphosphine | 182 | Very strong donor | Very large | Specialized catalysis [24] |

*Estimated values based on structural analysis and literature comparisons.

Industrial Synthetic Routes

Industrial production of isopropyldiphenylphosphine primarily relies on large-scale organometallic synthesis methods that can be efficiently scaled while maintaining cost-effectiveness and product quality. The most widely employed industrial approaches involve multi-step processes utilizing readily available starting materials [1] [2].

The predominant industrial route involves a sequential Grignard-based methodology starting from phosphorus trichloride. In this process, phosphorus trichloride is first treated with two equivalents of phenylmagnesium bromide under carefully controlled conditions at temperatures ranging from negative seventy-eight degrees Celsius to room temperature. The reaction proceeds through a dichlorophenylphosphine intermediate, which is subsequently alkylated with isopropylmagnesium bromide to yield the target compound [1]. This approach requires precise control of stoichiometry to prevent overalkylation, typically achieved through slow dropwise addition and continuous monitoring via phosphorus-31 nuclear magnetic resonance spectroscopy [1].

An alternative industrial method utilizes the phosphonate conversion approach, which offers superior atom economy and milder reaction conditions [2]. This process involves the reaction of trialkyl phosphonates with Grignard reagents in the presence of sodium trifluoromethanesulfonate as an activating agent. The method operates at room temperature to moderate heating conditions and provides good to excellent yields while minimizing the formation of inorganic salt byproducts that complicate product isolation [2].

Large-scale production facilities commonly employ continuous flow reactor systems to ensure consistent product quality and improved safety profiles when handling the highly reactive organometallic reagents. These systems allow for precise temperature control and efficient heat removal, which is critical given the highly exothermic nature of Grignard reactions [3].

Laboratory-Scale Preparation Protocols

Laboratory synthesis of isopropyldiphenylphosphine offers several methodological options that balance ease of execution with product yield and purity requirements. The most straightforward laboratory approach involves nucleophilic substitution using sodium diphenylphosphide and 2-chloropropane [4].

In this protocol, sodium diphenylphosphide is prepared in situ or obtained commercially and dissolved in anhydrous tetrahydrofuran under nitrogen atmosphere. 2-Chloropropane is then added dropwise at zero degrees Celsius, and the reaction mixture is stirred for six hours while gradually warming to room temperature. This method consistently provides yields of ninety-eight percent with minimal side product formation [4]. The reaction proceeds via a classical nucleophilic substitution mechanism where the diphenylphosphide anion attacks the electrophilic carbon center of the alkyl halide, displacing chloride ion [4].

An alternative laboratory method employs the alkylation of diphenylphosphine using strong organometallic bases such as sodium amide or potassium hexamethyldisilazanide [5]. Diphenylphosphine is first deprotonated to form the corresponding phosphide anion, which then reacts with isopropyl halides to form the desired tertiary phosphine. This approach requires careful handling due to the air-sensitive nature of both the starting material and the intermediate phosphide species [5].

The Grignard-based laboratory synthesis follows similar principles to the industrial route but on a smaller scale with enhanced monitoring capabilities [6]. Diethylphosphite serves as the phosphorus source and reacts with excess phenylmagnesium bromide followed by acid workup to generate diphenylphosphine oxide, which can be subsequently reduced and alkylated with isopropyl electrophiles [6].

Purification Techniques

Purification of isopropyldiphenylphosphine requires specialized techniques due to its air-sensitive nature and the need to remove trace metallic impurities from the synthesis process. Vacuum distillation represents the most widely employed purification method for large-scale applications [7] [8].

The compound exhibits a boiling point of one hundred sixty-five degrees Celsius at eleven millimeters of mercury pressure, allowing for effective separation from higher and lower boiling impurities [7]. Distillation must be conducted under rigorous inert atmosphere conditions using nitrogen or argon gas to prevent oxidation. The distillation apparatus requires careful drying and degassing prior to use, and the receiving flask should be cooled to minimize vapor losses [8].

Fractional distillation using high-efficiency columns provides enhanced separation of closely related isomers and homologous compounds that may be present as synthetic byproducts [9]. Temperature-programmed distillation protocols have been developed to optimize separation while minimizing thermal decomposition risks [10].

For smaller quantities or when high purity is required, flash column chromatography on silica gel provides excellent separation capabilities [11]. The mobile phase typically consists of petroleum ether-dichloromethane gradients, progressing to dichloromethane-methanol mixtures for final elution [11]. All solvents must be thoroughly degassed and handled under inert atmosphere to prevent oxidation of the phosphine during chromatographic separation [12].

High-performance liquid chromatography has been successfully employed for both analytical and preparative-scale purifications [13] [14]. Reverse-phase carbon-18 columns with acetonitrile-water mobile phases containing phosphoric acid provide effective separation of isopropyldiphenylphosphine from related phosphine compounds [13]. For mass spectrometry applications, formic acid can substitute for phosphoric acid to maintain mobile phase compatibility [14].

Recrystallization techniques, while less commonly employed due to the liquid nature of the pure compound at room temperature, can be effective for removing specific impurities [12]. Suitable solvent systems include ethyl acetate-petroleum ether and dichloromethane-hexane mixtures [15]. The recrystallization process requires careful temperature control and inert atmosphere handling to prevent oxidation [16].

Quality Assessment Methods

Comprehensive quality assessment of isopropyldiphenylphosphine requires multiple analytical techniques to ensure product identity, purity, and stability. Phosphorus-31 nuclear magnetic resonance spectroscopy serves as the primary analytical method for structural confirmation and purity assessment [4] [17].

The phosphorus-31 nuclear magnetic resonance spectrum of pure isopropyldiphenylphosphine exhibits a characteristic doublet due to coupling with the isopropyl methyl groups, with chemical shifts typically observed between negative ten and negative twenty parts per million relative to phosphoric acid [4]. Integration analysis of the phosphorus-31 spectrum provides quantitative purity information by comparing the target compound signal with those of phosphorus-containing impurities [17].

Proton nuclear magnetic resonance spectroscopy provides complementary structural information and enables detection of organic impurities [17] [18]. The isopropyl methyl groups appear as characteristic doublets around one to two parts per million, while the phenyl protons exhibit complex multipicity patterns between seven and eight parts per million [18]. Integration ratios must correspond to the expected stoichiometry of six protons for the isopropyl group and ten protons for the phenyl rings [17].

Gas chromatography-mass spectrometry analysis provides highly sensitive detection of impurities and molecular weight confirmation [19] [20]. The method employs flame photometric detection optimized for phosphorus-containing compounds, with detection limits in the parts-per-billion range [19]. Mass spectrometric fragmentation patterns confirm molecular identity through characteristic loss of phenyl and isopropyl fragments [20].

Physical property measurements serve as rapid quality indicators for routine quality control applications [7] [21]. Melting point determination, while the compound is typically liquid at room temperature, can detect solid impurities that elevate the melting point above the expected range of forty to forty-three degrees Celsius [7]. Refractive index measurements at twenty degrees Celsius and five hundred eighty-nine nanometers should fall within the range of 1.6250 to 1.6300 for high-purity material [21].

Gas chromatographic purity analysis using flame photometric detection provides quantitative assessment of phosphorus-containing impurities [21] [22]. Commercial specifications typically require minimum purity levels of ninety-four percent by gas chromatography, with specialized applications demanding ninety-seven percent or higher purity [21]. The analysis employs capillary columns with temperature programming optimized for phosphine separation [22].

Elemental analysis confirms the theoretical composition with carbon content of seventy-eight point nine percent, hydrogen content of seven point five percent, and phosphorus content of thirteen point six percent [7]. Tolerance limits of plus or minus four-tenths percent are typical for high-quality material, with deviations indicating the presence of impurities or incomplete purification [7].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant